4-methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
4-Methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H14N2O5 This compound is characterized by the presence of methoxy groups and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-methoxy-N-(4-methoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-methoxy-N-(4-methoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones and other oxidized products.
Scientific Research Applications
4-Methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-methoxy-N-methyl-N-phenylaniline
Uniqueness
4-Methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N2O5 |
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Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-4-11(5-7-12)16-15(18)10-3-8-14(22-2)13(9-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
WDCVVUHGOMOJNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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